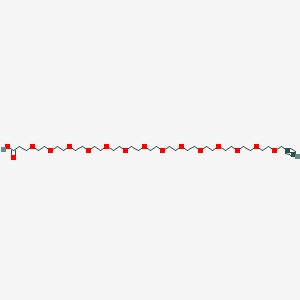

Propargyl-PEG14-acid

Descripción

Propiedades

Fórmula molecular |

C32H60O16 |

|---|---|

Peso molecular |

700.8 g/mol |

Nombre IUPAC |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C32H60O16/c1-2-4-35-6-8-37-10-12-39-14-16-41-18-20-43-22-24-45-26-28-47-30-31-48-29-27-46-25-23-44-21-19-42-17-15-40-13-11-38-9-7-36-5-3-32(33)34/h1H,3-31H2,(H,33,34) |

Clave InChI |

BRSGGLBMFLQWPV-UHFFFAOYSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Propargyl-PEG14-acid |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-PEG14-acid: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG14-acid is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its unique tripartite structure, comprising a terminal propargyl group, a fourteen-unit polyethylene glycol (PEG) spacer, and a carboxylic acid moiety, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of this compound, with a focus on its utility in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation are also presented.

Chemical Structure and Core Functionality

This compound is characterized by three key functional components that dictate its utility in bioconjugation:

-

Propargyl Group: This terminal alkyne (-C≡CH) serves as a reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction facilitates the formation of a stable triazole linkage with an azide-modified molecule, offering high efficiency and specificity.

-

Polyethylene Glycol (PEG14) Spacer: The PEG spacer, consisting of fourteen repeating ethylene glycol units, imparts hydrophilicity and flexibility to the linker. This increased water solubility can enhance the pharmacokinetic properties of the resulting conjugate and minimize non-specific binding.

-

Carboxylic Acid Group: The terminal carboxyl group (-COOH) provides a site for conjugation to primary amines, such as those found on the lysine residues of proteins and antibodies. Through activation, it readily forms a stable amide bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing and executing successful bioconjugation strategies.

| Property | Value | Source |

| Chemical Formula | C32H60O16 | [1] |

| Molecular Weight | 700.8 g/mol | [1] |

| CAS Number | 1421676-62-1 | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | Varies (consult supplier) | |

| Solubility | Water, DMSO, DCM, DMF | [1] |

| Storage Conditions | -20°C | |

| Computed LogP | -2.4 (for Propargyl-PEG14-OH) | |

| Computed Polar Surface Area | 149 Ų (for Propargyl-PEG14-OH) |

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in the development of sophisticated therapeutic and diagnostic agents.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, this compound can be used to link a potent cytotoxic payload to a monoclonal antibody (mAb). The carboxylic acid is first activated and reacted with lysine residues on the antibody. Subsequently, an azide-modified drug is attached to the propargyl group via CuAAC. The PEG14 spacer helps to improve the solubility and stability of the final ADC.

Proteolysis Targeting Chimeras (PROTACs)

This compound is a commonly employed linker in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The modular nature of click chemistry allows for the rapid assembly of PROTAC libraries with varying linkers to optimize degradation efficiency.

Experimental Protocols

The following are generalized protocols for the two primary conjugation reactions involving this compound. Optimization of reaction conditions is often necessary for specific applications.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol details the conjugation of the carboxylic acid moiety of this compound to a protein containing primary amines.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or other purification system

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO.

-

Prepare the amine-containing molecule in the Conjugation Buffer.

-

-

Activation of this compound:

-

In a reaction tube, add the desired amount of this compound.

-

Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or sulfo-NHS) to the this compound solution.

-

Incubate at room temperature for 15-30 minutes to generate the active NHS ester.

-

-

Conjugation to the Amine-Containing Molecule:

-

Immediately add the activated this compound solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the activated linker over the amine is a common starting point.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using a desalting column or other appropriate chromatographic method (e.g., size-exclusion chromatography) to remove excess reagents and byproducts.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between a propargyl-functionalized molecule and an azide-containing molecule.

Materials:

-

Propargyl-functionalized molecule (from Protocol 1)

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Reducing Agent: Sodium ascorbate

-

Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or other purification system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the propargyl-functionalized molecule in the Reaction Buffer.

-

Prepare a stock solution of the azide-containing molecule in DMSO or the Reaction Buffer.

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a reaction tube, add the propargyl-functionalized molecule.

-

Add the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide over the alkyne is a common starting point.

-

In a separate tube, prepare the copper/ligand premix by combining the CuSO4 stock solution and the ligand stock solution (a 1:5 molar ratio of copper to ligand is often used).

-

Add the copper/ligand premix to the reaction mixture. The final copper concentration is typically 50-250 µM.

-

-

Initiation of the Click Reaction:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect from light.

-

-

Purification:

-

Purify the final conjugate using a desalting column or other appropriate chromatographic method to remove excess reagents and byproducts.

-

References

Key features of heterobifunctional PEG linkers

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Introduction

Heterobifunctional Polyethylene Glycol (PEG) linkers are macromolecules that feature a PEG core with two distinct reactive functional groups at its termini.[1][2] This dual-reactivity allows for the specific and sequential conjugation of two different molecular entities, such as a therapeutic drug and a targeting molecule.[3][4] The incorporation of the PEG chain confers significant advantages, including enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting bioconjugate.[5] These characteristics have made heterobifunctional PEG linkers indispensable tools in advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and nanoparticle-based drug delivery systems.

Core Features of Heterobifunctional PEG Linkers

The utility of heterobifunctional PEG linkers stems from a combination of the properties of the PEG backbone and the versatility of their terminal functional groups.

-

Dual and Orthogonal Reactivity : The presence of two different functional groups allows for controlled, stepwise conjugation. For example, an N-hydroxysuccinimide (NHS) ester at one end can react with primary amines (like lysine residues on a protein), while a maleimide group at the other end can specifically target sulfhydryl groups (like cysteine residues). This prevents the formation of unwanted homodimers and allows for precise bioconjugate assembly.

-

Enhanced Solubility and Biocompatibility : The hydrophilic nature of the ethylene oxide repeating units in the PEG chain significantly increases the water solubility of hydrophobic drugs or proteins, which is crucial for their administration and distribution in vivo. PEG is well-known for its biocompatibility and low toxicity.

-

Reduced Immunogenicity and Antigenicity : The flexible PEG chain creates a hydration shell around the conjugated molecule. This "stealth" effect masks the bioconjugate from the host's immune system, reducing the likelihood of an immune response and prolonging its circulation time by evading clearance mechanisms.

-

Improved Pharmacokinetics : By increasing the hydrodynamic size of the conjugated molecule, PEGylation reduces renal clearance, leading to a longer circulation half-life and sustained therapeutic effect.

-

Customizable Spacer Length : PEG linkers are available in various discrete lengths (e.g., with 4, 8, 12, or 24 PEG units) or as polydisperse polymers of varying molecular weights. This allows researchers to precisely control the distance between the two conjugated molecules, which is critical for optimizing biological activity, minimizing steric hindrance, and fine-tuning the stability of complexes like the ternary complex in PROTACs.

Key Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that link a potent cytotoxic drug to a monoclonal antibody, which directs the drug to cancer cells expressing a specific antigen. Heterobifunctional PEG linkers are crucial in ADC design. They improve the solubility of hydrophobic drug payloads and can lead to a higher drug-to-antibody ratio (DAR) without causing aggregation. The linker can be either cleavable (releasing the drug in the tumor environment) or non-cleavable.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative molecules designed to hijack the cell's natural protein disposal system. They are heterobifunctional molecules comprising a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG linker's role is critical as its length, flexibility, and composition dictate the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for the ubiquitination and subsequent degradation of the target protein.

Nanoparticle Drug Carriers

Heterobifunctional PEG linkers are used to functionalize the surface of nanoparticles. One end of the linker anchors to the nanoparticle surface, while the other end can be conjugated to a targeting ligand (e.g., a peptide or antibody) or a therapeutic agent. The dense layer of PEG on the nanoparticle surface (PEGylation) helps to prevent opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time and enhancing accumulation at the target site.

Quantitative Data on Common Heterobifunctional PEG Linkers

The choice of a specific PEG linker depends on the application, the functional groups on the molecules to be conjugated, and the desired spacing. The following tables summarize common functional groups and provide example data for specific linkers.

Table 1: Common Reactive Groups on Heterobifunctional PEG Linkers

| Functional Group | Reactive Towards | Resulting Bond | Optimal Reaction pH |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | 7.5 - 8.5 |

| Maleimide | Sulfhydryls/Thiols (-SH) | Thioether | 6.5 - 7.5 |

| Azide (N₃) | Alkynes (via CuAAC) or Strained Alkynes (via SPAAC) | Triazole | Not pH dependent |

| Alkyne | Azides (via CuAAC or SPAAC) | Triazole | Not pH dependent |

| Carboxylic Acid (COOH) | Primary Amines (-NH₂) (with EDC/NHS activation) | Amide | 4.5 - 7.5 |

| Amine (NH₂) | NHS Esters, Carboxylic Acids (with EDC) | Amide | 7.5 - 8.5 |

| Thiol (SH) | Maleimides, Haloacetyls | Thioether | 6.5 - 8.5 |

Table 2: Properties of Example Heterobifunctional PEG Linkers

| Linker Name | Functional Group X | Functional Group Y | PEG Units (n) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| NHS-PEG₄-Maleimide | NHS Ester | Maleimide | 4 | 425.39 | 29.1 |

| NHS-PEG₁₂-Maleimide | NHS Ester | Maleimide | 12 | 777.82 | 57.2 |

| Azide-PEG₄-NHS Ester | Azide | NHS Ester | 4 | 402.39 | 29.1 |

| Alkyne-PEG₄-NHS Ester | Alkyne | NHS Ester | 4 | 400.41 | 29.1 |

| COOH-PEG₄-Maleimide | Carboxylic Acid | Maleimide | 328.32 | 4 | 29.1 |

| NH₂-PEG₄-Maleimide | Amine | Maleimide | 4 | 327.35 | 29.1 |

Note: Spacer arm length is an approximation and can vary with conformation.

Experimental Protocols

Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a thiol-containing drug to an antibody using a heterobifunctional NHS-Ester-PEG-Maleimide linker.

Materials:

-

Antibody solution in amine-free buffer (e.g., PBS, pH 7.5-8.5)

-

NHS-Ester-PEG-Maleimide linker

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Thiol-containing drug molecule

-

Conjugation Buffer (e.g., PBS, pH 6.5-7.5, with EDTA)

-

Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Zeba Spin) or Size-Exclusion Chromatography (SEC) system

Procedure:

-

Linker Preparation : Equilibrate the NHS-Ester-PEG-Maleimide linker to room temperature. Prepare a 10-20 mM stock solution in anhydrous DMSO immediately before use.

-

Step 1: Antibody Activation (Amine Reaction) :

-

Add the linker stock solution to the antibody solution at a 5:1 to 20:1 molar ratio of linker to antibody.

-

Incubate for 1-2 hours at room temperature with gentle mixing.

-

Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer (pH 6.5-7.5). The resulting product is the Maleimide-activated antibody.

-

-

Step 2: Drug Conjugation (Thiol Reaction) :

-

Immediately add the thiol-containing drug to the purified Maleimide-activated antibody solution. A slight molar excess (e.g., 1.5x to 5x) of the drug over available maleimide sites is recommended.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Purification : Purify the final ADC using a desalting column or SEC to remove unreacted drug and other small molecules.

Characterization of the Final Conjugate

-

Size-Exclusion Chromatography (SEC-HPLC) : Used to assess the purity of the ADC, separating the monomeric conjugate from aggregates and unreacted antibody.

-

Hydrophobic Interaction Chromatography (HIC) : Can be used to determine the drug-to-antibody ratio (DAR) by separating species with different numbers of conjugated drug molecules.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the conjugate and confirm the number of attached drug molecules.

-

SDS-PAGE : A shift in the molecular weight band on a gel compared to the unconjugated antibody provides qualitative confirmation of successful conjugation.

Conclusion

Heterobifunctional PEG linkers are versatile and powerful tools that have become central to the design of sophisticated bioconjugates and drug delivery systems. By providing a biocompatible spacer with dual, specific reactivity, they enable the precise construction of complex molecules like ADCs and PROTACs. The ability to enhance solubility, improve pharmacokinetics, and reduce immunogenicity makes these linkers critical for translating potent therapeutic agents into effective and safe clinical candidates. Continued innovation in linker chemistry, including the development of novel cleavable linkers and multi-arm PEGs, will further expand their application and drive progress in targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. heterobifunctional pegs [jenkemusa.com]

- 3. purepeg.com [purepeg.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Polyethylene Glycol (PEG) Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of polyethylene glycol (PEG) linkers, their impact on therapeutic molecules, and the experimental methodologies used for their characterization.

Introduction to Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (-CH₂-CH₂-O-).[1] They have become indispensable tools in drug development and bioconjugation due to their unique set of properties that can significantly enhance the therapeutic efficacy of molecules such as proteins, peptides, and small drugs.[2][3] The process of covalently attaching PEG chains to a molecule, known as PEGylation, can modulate its physicochemical and pharmacological characteristics.[2]

PEG linkers can be broadly categorized based on their structure and dispersity:

-

Linear vs. Branched PEG Linkers: Linear PEGs consist of a single, straight chain, while branched PEGs have multiple PEG arms extending from a central core.[4] Branched structures can offer superior shielding effects and a higher payload capacity.

-

Monodisperse vs. Polydisperse PEG Linkers: Monodisperse PEGs have a precisely defined molecular weight, whereas polydisperse PEGs are a mixture of polymers with a range of molecular weights. Monodisperse PEGs allow for the creation of more homogeneous conjugates with predictable properties.

Core Physicochemical Properties and Their Impact

The conjugation of PEG linkers to a therapeutic molecule imparts several beneficial physicochemical properties that can lead to improved clinical outcomes.

Solubility and Hydrophilicity

PEG is highly soluble in aqueous solutions due to the ability of its ether oxygen atoms to form hydrogen bonds with water. This property is particularly advantageous for hydrophobic drugs, as PEGylation can significantly increase their water solubility, making them more suitable for intravenous administration.

Steric Hindrance and Shielding Effect

The flexible PEG chain creates a hydrophilic cloud or "hydration shell" around the conjugated molecule. This steric hindrance provides a shielding effect that can:

-

Reduce Immunogenicity: The PEG layer can mask immunogenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response and the formation of anti-drug antibodies.

-

Enhance Stability: The protective layer can shield the molecule from enzymatic degradation, leading to increased stability in biological environments.

Hydrodynamic Radius and Pharmacokinetics

PEGylation significantly increases the hydrodynamic radius of a molecule, which is its effective size in solution. This increase in size has a profound impact on the pharmacokinetic profile of the drug:

-

Prolonged Circulation Half-Life: The larger size reduces renal clearance, as the kidneys are less efficient at filtering larger molecules from the bloodstream. This leads to a longer circulation half-life, allowing for less frequent dosing.

-

Altered Biodistribution: The change in size and hydrophilicity can alter the distribution of the drug within the body.

Flexibility

The C-O bonds in the PEG backbone can rotate freely, providing the linker with significant conformational flexibility. This flexibility can be advantageous in maintaining the biological activity of the conjugated molecule by providing an optimal distance and orientation for interaction with its target.

Quantitative Data on PEG Linker Properties

The choice of PEG linker length and architecture has a quantifiable impact on the properties of the resulting conjugate. The following tables summarize key data from various studies.

| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |

| Unmodified HSA | - | 3.5 |

| Linear | 5 | 4.2 |

| Linear | 10 | 5.2 |

| Linear | 20 | 6.1 |

| Branched | 20 | 6.4 |

| Data sourced from a study on PEGylated Human Serum Albumin (HSA), where the hydrodynamic radius was determined by size exclusion chromatography. |

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

| Data adapted from a study on the impact of PEG linker length on Antibody-Drug Conjugate (ADC) clearance in rats. |

| Molecule | Elimination Half-Life (hours) |

| rhTIMP-1 | 1.1 |

| PEG₂₀ₖ-TIMP-1 | 28 |

| Data from a pharmacokinetic evaluation of recombinant human tissue inhibitor of metalloproteinases-1 (rhTIMP-1) and its PEGylated form in mice. |

| PEG Type | Protein Adsorption (Relative to Polydisperse) | Blood Circulation Half-Life | Tumor Accumulation |

| Polydisperse | 100% | Shorter | Lower |

| Monodisperse | ~30-40% | Significantly Prolonged | Enhanced |

| Qualitative and quantitative comparison based on studies of PEGylated gold nanoparticles. |

Experimental Protocols

Accurate characterization of PEGylated molecules is crucial for understanding their behavior and ensuring product consistency. The following are detailed methodologies for key experiments.

Determination of the Degree of PEGylation by ¹H NMR Spectroscopy

This protocol outlines a general procedure for determining the average number of PEG chains conjugated to a protein.

Materials:

-

Lyophilized PEGylated protein sample

-

Deuterium oxide (D₂O)

-

Internal standard (e.g., Dimethyl sulfoxide - DMSO)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the lyophilized PEGylated protein and dissolve it in a precise volume of D₂O.

-

Add a known concentration of the internal standard (e.g., DMSO) to the sample.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

-

Data Analysis:

-

Integrate the characteristic signal of the PEG repeating units (typically around 3.6 ppm) and the signal of the internal standard.

-

Integrate a well-resolved signal from the protein for which the number of protons is known.

-

The degree of PEGylation (DP) can be calculated using the following formula: DP = (I_PEG / N_PEG) / (I_Protein / N_Protein) Where:

-

I_PEG is the integral of the PEG signal.

-

N_PEG is the number of protons per repeating ethylene glycol unit (typically 4).

-

I_Protein is the integral of a specific protein signal.

-

N_Protein is the number of protons corresponding to the integrated protein signal.

-

-

Characterization of PEGylated Proteins by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the molar mass of PEGylated proteins and assessing the heterogeneity of the sample.

Materials:

-

PEGylated protein sample

-

Appropriate mobile phase (e.g., phosphate-buffered saline)

-

SEC column suitable for the size range of the molecules

-

HPLC system coupled with a MALS detector, a UV detector, and a refractive index (RI) detector

Procedure:

-

System Setup:

-

Equilibrate the SEC column with the mobile phase.

-

Calibrate the detectors according to the manufacturer's instructions.

-

-

Sample Analysis:

-

Inject the PEGylated protein sample onto the SEC column.

-

The molecules will be separated based on their hydrodynamic volume.

-

-

Data Acquisition and Analysis:

-

The eluting sample passes through the UV, MALS, and RI detectors.

-

The data from all three detectors are used to calculate the molar mass of the protein and the attached PEG at each point across the elution peak. This allows for the determination of the degree of conjugation and the identification of any free protein or PEG.

-

Measurement of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter of nanoparticles and biomolecules in solution.

Materials:

-

PEGylated nanoparticle or protein solution

-

Disposable or quartz cuvette

-

DLS instrument

Procedure:

-

Sample Preparation:

-

Dilute the sample to an appropriate concentration in a suitable buffer. The ideal concentration will result in a stable count rate as specified by the instrument manufacturer (typically between 100 and 500 kcps).

-

Filter the diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

-

-

Instrument Setup:

-

Allow the DLS instrument to warm up and stabilize.

-

Enter the correct parameters for the dispersant (viscosity and refractive index) and the measurement temperature.

-

-

Measurement:

-

Place the cuvette in the instrument and perform the measurement.

-

It is recommended to perform at least three consecutive measurements to ensure reproducibility.

-

-

Data Analysis:

-

The instrument's software will generate an intensity-based size distribution, a Z-average diameter (the mean hydrodynamic diameter), and a Polydispersity Index (PDI), which indicates the width of the size distribution.

-

Assessment of Immunogenicity by Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

This protocol provides a general framework for detecting anti-PEG antibodies in serum or plasma samples.

Materials:

-

Serum or plasma samples

-

PEG-coated microtiter plates

-

Blocking buffer (e.g., 5% non-fat milk in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-human IgG and IgM secondary antibodies conjugated to horseradish peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., 1N HCl)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a high-binding 96-well plate with a PEG derivative (e.g., DSPE-PEG 5000) overnight at 4°C.

-

-

Blocking:

-

Wash the plate with wash buffer.

-

Block the wells with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

-

-

Sample Incubation:

-

Wash the plate.

-

Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the plate.

-

Add the HRP-conjugated anti-human IgG or IgM secondary antibody and incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate thoroughly.

-

Add TMB substrate and incubate in the dark until a color develops.

-

Stop the reaction with the stop solution.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of anti-PEG antibodies in the sample.

-

Visualizations of Key Concepts and Workflows

Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a PEG Linker

Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using a PEG linker.

The Enhanced Permeability and Retention (EPR) Effect

Caption: The Enhanced Permeability and Retention (EPR) effect in tumor tissue.

Experimental Workflow for Characterizing PEGylated Nanoparticles

Caption: Experimental workflow for the characterization of PEGylated nanoparticles.

References

Propargyl-PEG14-acid in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the ternary complex. This technical guide focuses on the application of Propargyl-PEG14-acid, a heterobifunctional linker, in the development of novel PROTACs. The guide will detail its structural advantages, role in PROTAC synthesis via click chemistry, and its impact on the pharmacological properties of the resulting degraders. We will present quantitative data from representative PROTACs utilizing long-chain PEG linkers, provide detailed experimental protocols for their synthesis and evaluation, and visualize key signaling pathways and experimental workflows.

Introduction to this compound as a PROTAC Linker

This compound is a bifunctional linker that incorporates a propargyl group (a terminal alkyne), a 14-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid. This unique combination of features makes it a versatile tool for PROTAC development.

-

The PEG Chain: The 14-unit PEG chain imparts significant hydrophilicity to the PROTAC molecule. This is crucial for overcoming the solubility challenges often associated with large, complex PROTAC structures. Improved aqueous solubility can enhance a PROTAC's pharmacokinetic profile and cell permeability. The length of the PEG linker is a critical parameter that needs to be optimized for each target protein and E3 ligase pair to ensure the formation of a stable and productive ternary complex.

-

The Propargyl Group: The terminal alkyne functionality is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This highly efficient and specific reaction allows for the modular and reliable conjugation of the linker to an azide-modified ligand (either the target protein binder or the E3 ligase ligand).

-

The Carboxylic Acid Group: The terminal carboxylic acid provides a convenient handle for conjugation to the other binding moiety, typically through amide bond formation.

Applications in PROTAC Development: Targeting Key Oncoproteins

While specific PROTACs utilizing a this compound linker are not extensively documented in publicly available literature, the principles of its application can be illustrated through examples of PROTACs that employ long-chain PEG linkers to target key cancer-related proteins.

Targeting Bromodomain and Extra-Terminal Domain (BET) Proteins

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a promising therapeutic target in various cancers. Several PROTACs have been developed to degrade BRD4, often employing PEG linkers to optimize their properties.

Targeting B-Cell Receptor (BCR) Signaling

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. PROTACs targeting BTK have shown promise in overcoming resistance to conventional inhibitors.

Targeting the Androgen Receptor (AR)

The androgen receptor is a key driver of prostate cancer. PROTACs that induce the degradation of AR are being investigated as a strategy to overcome resistance to anti-androgen therapies.

Targeting BCR-ABL in Chronic Myeloid Leukemia (CML)

The BCR-ABL fusion protein is the causative oncogene in chronic myeloid leukemia. PROTACs offer a novel approach to eliminate this protein, potentially overcoming resistance to tyrosine kinase inhibitors.

Quantitative Data on PROTACs with PEG Linkers

The following tables summarize the in vitro efficacy of representative PROTACs that utilize PEG linkers to target the aforementioned oncoproteins.

| PROTAC Name/Identifier | Target Protein | E3 Ligase Ligand | Linker Composition (if specified) | DC50 | Dmax | Cell Line |

| PROTAC 1 | BRD4 | Pomalidomide | Optimized PEG linker | < 1 nM | Not Reported | Burkitt's lymphoma (BL) cells |

| PROTAC 3 | BRD4 | Thalidomide | Not specified | 0.1–0.3 nM | Not Reported | RS4;11 leukemia cells |

| PROTAC 4 | BRD4 | Lenalidomide | Not specified | Picomolar range | Not Reported | MV-4–11, MOLM-13, RS4;11 cells |

| PROTAC 17 | BRD4 | VHL ligand | Not specified | ~100 nM for >90% degradation | >90% | Not specified |

| ARV-110 | Androgen Receptor | Not specified | Not specified | Not Reported | Not Reported | mCRPC patients |

| GMB-475 | BCR-ABL | VHL ligand | Not specified | ~1 µM (IC50) | Not Reported | K562, Ba/F3 BCR-ABL cells |

Note: Data is compiled from various sources and specific linker details are often proprietary. The DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs using a Propargyl-PEG-acid linker.

Synthesis of a PROTAC using this compound via Click Chemistry

This protocol describes a general strategy for the synthesis of a PROTAC where the this compound linker is conjugated to an azide-modified E3 ligase ligand and an amine-modified target protein ligand.

Workflow for PROTAC Synthesis

Propargyl-PEG14-acid molecular weight and linker length

This technical guide provides detailed information on the properties, applications, and experimental use of Propargyl-PEG14-acid, a heterobifunctional linker molecule. It is intended for researchers, scientists, and professionals in the fields of drug development, bioconjugation, and materials science.

Core Properties and Specifications

This compound is a versatile crosslinking reagent characterized by a polyethylene glycol (PEG) spacer, which enhances solubility and provides flexibility.[1] One terminus of the molecule features a propargyl group (an alkyne), while the other end is capped with a carboxylic acid. This dual functionality allows for sequential and specific conjugation reactions. The chemical formula for this compound is C32H60O16.[2][3]

The propargyl group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2][3] The carboxylic acid moiety can be readily conjugated to primary amines on biomolecules, such as proteins or antibodies, through the formation of a stable amide bond, typically facilitated by activating agents like EDC or HATU.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 700.8 g/mol | |

| Molecular Formula | C32H60O16 | |

| Purity | ≥98% | |

| CAS Number | 1421676-62-1 | |

| Storage Condition | -20°C | |

| Solubility | Water, DMSO, DCM, DMF |

Key Applications

The unique structure of this compound makes it a valuable tool in several advanced scientific applications:

-

Bioconjugation: It serves as a linker to connect different molecules, such as attaching a small molecule drug to an antibody to create an Antibody-Drug Conjugate (ADC).

-

PROTAC Development: It is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

-

Drug Delivery and Development: The PEG spacer improves the solubility and pharmacokinetic properties of conjugated molecules.

-

Materials Science: It can be used to functionalize surfaces, nanoparticles, and polymers.

Experimental Protocols and Methodologies

The following protocols are generalized methodologies for using this compound in a two-step bioconjugation procedure. Optimization may be required for specific molecules.

1. Amine Conjugation via Carboxylic Acid Activation

This procedure activates the carboxylic acid group of this compound to react with a primary amine on a target biomolecule (e.g., a protein or antibody).

-

Reagents and Buffers:

-

This compound

-

Amine-containing biomolecule

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Desalting column

-

-

Procedure:

-

Linker Activation: Dissolve the this compound in the Activation Buffer. Add a 10-fold molar excess of EDC and a 2.5-fold molar excess of NHS (or Sulfo-NHS) to the linker solution.

-

Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

Conjugation to Biomolecule: Immediately add the activated linker solution to the amine-containing biomolecule dissolved in the Reaction Buffer. The molar ratio should be optimized for the specific application.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Solution.

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis. The resulting product is a propargyl-functionalized biomolecule.

-

2. Azide Conjugation via Click Chemistry (CuAAC)

This procedure couples the propargyl-functionalized biomolecule from the previous step with an azide-containing molecule.

-

Reagents and Buffers:

-

Propargyl-functionalized biomolecule

-

Azide-functionalized molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Copper(II) Sulfate (CuSO4)

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

-

Reducing Agent: Sodium Ascorbate (freshly prepared)

-

-

Procedure:

-

Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO).

-

Click Reaction Setup: To the propargyl-functionalized biomolecule in the Reaction Buffer, add the azide-functionalized molecule.

-

In a separate tube, pre-mix the CuSO4 and THPTA solutions (a 1:5 molar ratio is common) to form the copper-ligand complex.

-

Add the copper-ligand complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the final bioconjugate product using appropriate chromatography techniques (e.g., size exclusion or affinity chromatography) to remove catalysts and unreacted molecules.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of using this compound in a typical bioconjugation workflow.

Caption: Bioconjugation workflow using this compound.

Caption: Dual reactivity of the this compound linker.

References

An In-Depth Technical Guide to Propargyl-PEG14-acid: Properties, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG14-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its defined structure, featuring a terminal alkyne group, a 14-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its functional groups, physicochemical properties, key reactions, and applications, with a focus on its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Functional Groups and Their Reactivity

This compound possesses three key components that define its utility:

-

Propargyl Group: This terminal alkyne (a carbon-carbon triple bond) is the reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction is highly efficient and specific, forming a stable triazole linkage with an azide-modified molecule.[1][2]

-

Carboxylic Acid Group: The terminal carboxyl group provides a reactive site for conjugation to primary amines, such as those found on the lysine residues of proteins and antibodies.[3] This reaction, typically facilitated by carbodiimide chemistry, results in the formation of a stable amide bond.[3]

-

PEG14 Spacer: The polyethylene glycol chain, consisting of 14 repeating ethylene glycol units, imparts hydrophilicity and flexibility to the molecule. This enhanced water solubility can improve the pharmacokinetic properties of the resulting conjugate and reduce non-specific binding.

Physicochemical and Quantitative Data

The properties of this compound are summarized in the table below. These specifications are critical for designing and executing successful conjugation strategies.

| Property | Value | Reference(s) |

| Molecular Formula | C32H60O16 | |

| Molecular Weight | 700.8 g/mol | |

| Purity | Typically >98% | |

| Appearance | Varies (can be a liquid or solid) | |

| Solubility | Soluble in water, DMSO, DMF, DCM | |

| Storage Conditions | -20°C, stored under inert gas |

Experimental Protocols

The two primary reactions involving this compound are the formation of an amide bond with the carboxylic acid and the cycloaddition reaction with the propargyl group. Detailed protocols for these key transformations are provided below.

Protocol 1: Amide Bond Formation via EDC/HATU Coupling

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for two-step EDC coupling)

-

Anhydrous, amine-free solvent (e.g., DMF, DMSO)

-

Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) for HATU coupling

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0 (for EDC/NHS chemistry)

-

Coupling Buffer: PBS, pH 7.2-8.0

-

Quenching solution (e.g., hydroxylamine, Tris buffer)

Procedure:

-

Preparation of Reagents: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, the amine-containing molecule, EDC/HATU, and other reagents in the appropriate anhydrous solvent.

-

Activation of Carboxylic Acid (One-Step HATU Coupling): a. Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid. c. Add the amine-containing molecule (1.0-1.2 eq) to the activated linker solution.

-

Activation of Carboxylic Acid (EDC/NHS Coupling): a. Dissolve this compound in Activation Buffer. b. Add EDC (1.2-1.5 eq) and NHS (or Sulfo-NHS) (1.2-1.5 eq) to the solution. c. Allow the activation reaction to proceed for 15-30 minutes at room temperature. d. For a two-step process, the pH of the solution can be raised to 7.2-7.5 before adding the amine-containing molecule.

-

Conjugation Reaction: a. Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS or TLC.

-

Quenching: a. Once the reaction is complete, add a quenching reagent to hydrolyze any unreacted activated esters.

-

Purification: a. Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or preparative HPLC, to remove excess reagents and byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of the this compound conjugate and an azide-functionalized molecule.

Materials:

-

This compound conjugate (from Protocol 1)

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Reducing agent: Sodium ascorbate (freshly prepared)

-

Copper-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Solvent (e.g., water, DMSO, or a mixture)

Procedure:

-

Preparation of Stock Solutions: a. Prepare a stock solution of CuSO4 (e.g., 20 mM in water). b. Prepare a stock solution of the copper ligand (e.g., 50 mM in water or DMSO). c. Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Reaction Setup: a. In a reaction vessel, dissolve the this compound conjugate and the azide-containing molecule in the reaction buffer. A slight excess of one of the reactants (e.g., 1.1-1.5 eq) is often used. b. Add the copper-stabilizing ligand to the reaction mixture. A typical molar ratio of ligand to copper is between 2:1 and 5:1. c. Add the CuSO4 solution to the mixture. The final copper concentration typically ranges from 50 to 250 µM for bioconjugation reactions.

-

Initiation of the Reaction: a. Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I) species. The final concentration of sodium ascorbate is usually 5-10 times that of the copper sulfate.

-

Incubation: a. Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by appropriate analytical techniques such as LC-MS or SDS-PAGE (for protein conjugates).

-

Purification: a. Upon completion, the final conjugate can be purified using methods such as size-exclusion chromatography, HPLC, or dialysis to remove the copper catalyst and other small-molecule reagents. The addition of a chelating agent like EDTA can help to sequester the copper.

Applications in Drug Development: ADC and PROTAC Synthesis

The dual reactivity of this compound makes it an invaluable tool in the construction of complex therapeutic modalities.

Antibody-Drug Conjugate (ADC) Synthesis

In the context of ADCs, this compound can be used to link a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen. The general workflow is as follows:

-

The carboxylic acid of this compound is first conjugated to the primary amine of a lysine residue on the mAb.

-

An azide-modified cytotoxic drug is then "clicked" onto the propargyl group of the linker-modified antibody.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC Synthesis

This compound is also employed as a linker in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Caption: Logical flow for PROTAC synthesis using this compound.

References

Propargyl-PEG14-acid in Antibody-Drug Conjugate Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propargyl-PEG14-acid, a heterobifunctional linker, and its application in the design and synthesis of antibody-drug conjugates (ADCs). This document outlines the core chemical properties of the linker, its strategic role in optimizing ADC performance, detailed experimental protocols for conjugation and characterization, and a summary of expected quantitative outcomes based on data from structurally related ADCs.

Introduction to this compound

This compound is a chemical linker designed for bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule. It is classified as a heterobifunctional linker because it possesses two different reactive functional groups at opposite ends of a spacer molecule.

The structure consists of three key components:

-

A Propargyl Group: A terminal alkyne functional group that serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the stable and specific attachment of molecules containing an azide group, such as a cytotoxic payload.

-

A Carboxylic Acid Group: This functional group can be activated to react with primary amines, such as the ε-amino groups of lysine residues found on the surface of antibodies, forming a stable amide bond.

-

A Polyethylene Glycol (PEG) Spacer: A 14-unit PEG chain (PEG14) connects the propargyl and carboxylic acid groups. This hydrophilic spacer is critical for improving the physicochemical properties of the resulting ADC.

The monodisperse nature of the discrete PEG14 chain ensures the production of more homogeneous ADCs, which can lead to improved batch-to-batch reproducibility and a better safety profile compared to polydisperse PEG linkers.

The Role of this compound in ADC Design

The linker is a critical component of an ADC, profoundly influencing its stability, solubility, pharmacokinetics, and overall therapeutic index. This compound offers several advantages in ADC development:

-

Improved Hydrophilicity: Many potent cytotoxic payloads used in ADCs are hydrophobic. The conjugation of these payloads to an antibody can induce aggregation, leading to reduced efficacy and potential immunogenicity. The hydrophilic PEG14 spacer helps to mitigate this by increasing the overall water solubility of the ADC.

-

Enhanced Pharmacokinetics: The PEG spacer creates a "hydration shell" around the payload, which can shield it from degradation and reduce non-specific clearance by the reticuloendothelial system. This leads to a longer circulation half-life and increased tumor accumulation.

-

Flexible and Controlled Conjugation: The dual-reactive nature of the linker allows for a controlled, two-step conjugation strategy. Typically, the linker is first attached to the cytotoxic payload, and then the linker-payload construct is conjugated to the antibody. This allows for precise control over the drug-to-antibody ratio (DAR).

-

Stable Linkage: The amide bond formed with the antibody and the triazole ring formed via click chemistry are both highly stable in circulation, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.

ADC Synthesis and Characterization Workflow

The synthesis of an ADC using this compound typically follows a two-stage process involving the activation of the carboxylic acid for reaction with an amine-containing molecule (either the payload or the antibody) and a subsequent click chemistry reaction with the corresponding azide or alkyne-functionalized partner.

Methodological & Application

Application Notes and Protocols for the Activation of Propargyl-PEG14-acid with EDC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargyl-PEG14-acid is a heterobifunctional linker that is instrumental in bioconjugation and drug delivery. Its structure comprises a terminal alkyne (propargyl group) for "click" chemistry, a hydrophilic 14-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for conjugation to primary amines.[1] This document provides a detailed protocol for the activation of the carboxylic acid moiety of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This activation process forms a semi-stable NHS ester, which can then efficiently react with primary amines on proteins, peptides, or other molecules to form a stable amide bond.[2][3]

The use of NHS is highly recommended as it converts the highly reactive and unstable O-acylisourea intermediate, formed by the reaction of the carboxylic acid with EDC, into a more stable amine-reactive NHS ester.[3][4] This two-step approach increases the efficiency of the conjugation reaction.

Reaction Mechanism

The activation of a carboxylic acid with EDC and NHS proceeds in two main steps:

-

Formation of the O-acylisourea intermediate: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.

-

Formation of the NHS ester: N-hydroxysuccinimide (NHS) acts as a stabilizer by reacting with the O-acylisourea intermediate to form a more stable NHS ester. This NHS ester is less prone to hydrolysis and can be stored for a period of time before reacting with an amine-containing molecule.

Experimental Protocols

This protocol outlines the in-situ activation of this compound for immediate use in a conjugation reaction.

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Reaction vessel (e.g., microcentrifuge tube)

Procedure:

-

Reagent Preparation: Allow all reagents to come to room temperature before use. Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.

-

Dissolving this compound: In a reaction vessel, dissolve this compound in an appropriate volume of anhydrous DMF or DMSO.

-

Activation: Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution containing this compound.

-

Incubation: Let the reaction proceed for 15-30 minutes at room temperature. The activation reaction is most efficient at a pH between 4.5 and 7.2.

-

Conjugation: The resulting activated Propargyl-PEG14-NHS ester is now ready for conjugation to a molecule containing a primary amine. The reaction of the NHS-activated molecule with a primary amine is most efficient at a pH of 7-8.

Quenching the Reaction: If the activated this compound is not used immediately or to terminate a conjugation reaction, a quenching agent can be added. Common quenching agents include hydroxylamine, Tris, or glycine. 2-mercaptoethanol can also be used to quench the EDC.

Data Presentation

| Parameter | Recommended Value | Notes |

| Solvent | Anhydrous DMF or DMSO | Essential to prevent hydrolysis of the active intermediate. |

| Molar Ratio (EDC:Acid) | 1.5 : 1 | A slight excess of EDC ensures efficient activation. |

| Molar Ratio (NHS:Acid) | 1.5 : 1 | A slight excess of NHS stabilizes the active intermediate. |

| Activation pH | 4.5 - 7.2 | Optimal pH range for the formation of the NHS ester. |

| Activation Time | 15 - 30 minutes | Sufficient time for the formation of the NHS ester at room temperature. |

| Activation Temperature | Room Temperature | Mild conditions are sufficient for the activation reaction. |

| Conjugation pH | 7.0 - 8.0 | Optimal pH for the reaction of the NHS ester with primary amines. |

Visualizations

Caption: Chemical pathway for this compound activation.

Caption: Workflow for activating this compound.

References

Step-by-Step Guide to Protein Conjugation with Propargyl-PEG14-acid

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a premier strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. PEGylation can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulating half-life, enhance solubility and stability, and reduce immunogenicity.[1]

Propargyl-PEG14-acid is a heterobifunctional linker that facilitates a two-stage conjugation strategy. The carboxylic acid moiety allows for covalent attachment to primary amines on a protein, such as the ε-amino group of lysine residues and the N-terminal α-amino group. The terminal propargyl group provides a bioorthogonal handle for a subsequent "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a second molecule of interest, such as a small molecule drug, an imaging agent, or another protein. This modular approach is particularly valuable in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

These application notes provide a comprehensive, step-by-step guide to the successful conjugation of this compound to a target protein.

Data Presentation

The efficiency and outcome of the protein conjugation process can be influenced by several factors, including the molar ratio of reactants, reaction pH, and incubation time. The following table summarizes typical quantitative data obtained from the characterization of a model IgG antibody conjugated with this compound. It is important to note that these values are illustrative and optimal conditions should be determined empirically for each specific protein.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Molar Ratio (Linker:Protein) | 5:1 | 10:1 | 20:1 |

| Reaction pH | 7.4 | 7.4 | 8.0 |

| Incubation Time (hours) | 2 | 4 | 4 |

| Average Degree of Labeling (DOL) | 1.5 | 2.8 | 4.2 |

| Conjugation Yield (%) | >90% | >95% | >95% |

| Post-Conjugation Aggregation (%) | <2% | <3% | <5% |

| Retained Binding Affinity (%) | ~95% | ~90% | ~80% |

Degree of Labeling (DOL) was determined by mass spectrometry. Conjugation yield was assessed by SDS-PAGE analysis. Aggregation was measured by size-exclusion chromatography (SEC). Binding affinity was determined by ELISA.

Experimental Protocols

This section provides a detailed methodology for the two-stage conjugation of a protein with this compound, followed by a click chemistry reaction.

Part 1: Amine Coupling of this compound to the Target Protein

This initial stage involves the activation of the carboxylic acid on the this compound and its subsequent reaction with primary amines on the protein surface.

Materials:

-

Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Protocol:

-

Protein Preparation:

-

Dissolve the target protein in Coupling Buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the conjugation reaction. If necessary, perform a buffer exchange using a desalting column.

-

-

Activation of this compound:

-

Immediately before use, prepare stock solutions of this compound, EDC, and sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF).

-

In a separate microcentrifuge tube, add a 10- to 50-fold molar excess of this compound over the protein.

-

Add a 1.5- to 2-fold molar excess of EDC and sulfo-NHS over the this compound.

-

The activation reaction is most efficient at a pH of 4.5-7.2; for protein stability, a pH of 6.0 is often used.

-

Incubate the activation mixture for 15-30 minutes at room temperature.

-

-

Conjugation to the Protein:

-

Add the activated this compound mixture to the protein solution.

-

The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7-8.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG.

-

-

Purification of the Propargyl-PEGylated Protein:

-

Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

The purified propargyl-PEGylated protein is now ready for the subsequent click chemistry reaction or for storage.

-

Part 2: Click Chemistry Conjugation of an Azide-Modified Molecule

This second stage utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-containing molecule to the propargyl-functionalized protein.

Materials:

-

Propargyl-PEGylated protein

-

Azide-modified molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting columns

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, add the Propargyl-PEGylated protein to the Reaction Buffer.

-

Add the azide-modified molecule at a 5- to 20-fold molar excess over the protein.

-

Add THPTA to a final concentration of 1-5 mM. THPTA helps to stabilize the Cu(I) catalyst and protect the protein from oxidative damage.

-

Add CuSO₄ to a final concentration of 0.2-1 mM.

-

-

Initiation of the Click Reaction:

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 2-10 mM.

-

Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

-

-

Purification of the Final Bioconjugate:

-

Remove the copper catalyst, excess reagents, and byproducts using a desalting column or dialysis.

-

The final protein conjugate is now ready for characterization and downstream applications.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the step-by-step experimental workflow for the two-stage protein conjugation process.

Caption: A two-stage protein conjugation workflow.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Propargyl-PEG linkers are integral to the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The diagram below illustrates this mechanism of action.

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Propargyl-PEG14-acid in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Propargyl-PEG14-acid as a versatile linker in the development of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles. Detailed protocols for conjugation, formulation, and characterization are provided to facilitate the application of this heterobifunctional linker in your research.

Introduction to this compound

This compound is a high-purity, heterobifunctional linker designed for bioconjugation and drug delivery applications.[1] Its structure comprises three key components:

-

A Propargyl Group: The terminal alkyne group enables covalent attachment to azide-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2][3]

-

A Carboxylic Acid Group: This functional group allows for the formation of stable amide bonds with primary amines, such as those found on the lysine residues of antibodies or other protein surfaces.[1][2]

-

A 14-Unit Polyethylene Glycol (PEG) Spacer: The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugate, potentially improving its pharmacokinetic profile and reducing non-specific interactions.

This unique combination of features makes this compound an ideal tool for the precise and controlled assembly of complex drug delivery systems.

Applications in Drug Delivery

This compound is primarily employed in two key areas of drug delivery:

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker is used to attach a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific antigen on tumor cells. This targeted delivery approach aims to increase the therapeutic window of the cytotoxic agent by concentrating it at the site of action and minimizing systemic toxicity.

Functionalized Nanoparticles

This compound can be used to functionalize the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles) to enable the attachment of targeting ligands or therapeutic molecules. The PEG spacer helps to create a "stealth" effect, reducing clearance by the reticuloendothelial system and prolonging circulation time.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in the synthesis and characterization of drug delivery systems.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process for the synthesis of an ADC using this compound.

Step 1: Activation of this compound and Conjugation to an Antibody

-

Activation of Carboxylic Acid:

-

Dissolve this compound in an anhydrous organic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Add a 1.2-fold molar excess of N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-4 hours to form the NHS ester.

-

-

Antibody Preparation:

-

Prepare the monoclonal antibody in a suitable conjugation buffer, typically a phosphate-buffered saline (PBS) at pH 7.4-8.0. The antibody concentration should be in the range of 1-10 mg/mL.

-

-

Conjugation of Activated Linker to Antibody:

-

Add a 5- to 20-fold molar excess of the activated Propargyl-PEG14-NHS ester solution to the antibody solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain the integrity of the antibody.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

-

Purify the alkyne-modified antibody using size-exclusion chromatography (e.g., a desalting column) or tangential flow filtration to remove excess, unreacted linker.

-

Step 2: "Click" Chemistry Conjugation of an Azide-Modified Payload

-

Reagent Preparation:

-

Prepare a stock solution of the azide-modified cytotoxic payload in an appropriate solvent like DMSO.

-

Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) in water.

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.

-

-

"Click" Reaction:

-

In a reaction vessel, combine the alkyne-modified antibody with the azide-modified payload (typically at a 3-5 fold molar excess).

-

Add the copper(II) sulfate and THPTA ligand (pre-mixed to form the copper catalyst).

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

-

-

Purification and Characterization:

-

Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload and catalyst components.

-

Characterize the ADC to determine the Drug-to-Antibody Ratio (DAR), purity, and aggregation.

-

Workflow for ADC Synthesis

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Protocol 2: Formulation of Functionalized Polymeric Nanoparticles

This protocol describes the formulation of drug-loaded PLGA nanoparticles with a surface functionalized with this compound for subsequent bioconjugation.

-

Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):

-

Dissolve PLGA (Poly(lactic-co-glycolic acid)) and the hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

To create PEGylated nanoparticles, a PLGA-PEG copolymer can be used, or this compound can be conjugated to pre-formed nanoparticles. For pre-functionalization, a PLGA-PEG-Propargyl copolymer would be synthesized first.

-

Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

-

Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.

-

Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.

-

Collect the nanoparticles by centrifugation, wash several times with deionized water to remove excess surfactant, and then lyophilize for storage.

-

-

Surface Functionalization with this compound (if not using a pre-functionalized polymer):

-

This step is applicable if the nanoparticles have surface functional groups (e.g., amines) that can react with the carboxylic acid of the linker. The protocol would be similar to the antibody conjugation described in 3.1, Step 1.

-

-

Characterization of Nanoparticles:

-

Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).

-

Zeta Potential: Measure to assess the surface charge and stability of the nanoparticles.

-

Drug Loading and Encapsulation Efficiency: Quantify the amount of drug encapsulated within the nanoparticles. This is typically done by dissolving a known amount of nanoparticles in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy or HPLC.

-

Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

-

Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

-

-

In Vitro Drug Release: Perform a drug release study, often using a dialysis method, at different pH conditions (e.g., pH 7.4 for physiological conditions and pH 5.5 to simulate the endosomal environment) to evaluate the release profile over time.

-

Workflow for Nanoparticle Formulation and Characterization

Caption: Workflow for Nanoparticle Formulation and Characterization.

Quantitative Data and Characterization

The following tables provide representative data for the characterization of drug delivery systems developed using Propargyl-PEG linkers. Note that these values are illustrative and will vary depending on the specific antibody, drug, and formulation parameters.

Table 1: Representative Characterization Data for an ADC

| Parameter | Method | Typical Value |

| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, RP-HPLC, Mass Spectrometry | 3.5 - 4.0 |

| Purity | SEC-HPLC | > 95% |

| Monomer Content | SEC-HPLC | > 98% |

| In Vitro Cytotoxicity (IC₅₀) | Cell-based assay | Varies with payload and target |

| Plasma Stability | Incubation in plasma followed by HPLC or MS | > 90% after 7 days |

Table 2: Representative Characterization Data for Functionalized Nanoparticles

| Parameter | Method | Typical Value |

| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 100 - 200 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |

| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV |

| Drug Loading Efficiency | HPLC or UV-Vis Spectroscopy | 50 - 80% |

| Encapsulation Efficiency | HPLC or UV-Vis Spectroscopy | 70 - 95% |

| Drug Release at pH 7.4 (24h) | Dialysis Method | 10 - 20% |

| Drug Release at pH 5.5 (24h) | Dialysis Method | 40 - 60% |

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for an Antibody-Drug Conjugate, which is facilitated by a linker such as this compound.

Mechanism of Action for an ADC

Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a valuable and versatile tool for the development of sophisticated drug delivery systems. Its well-defined structure and dual-reactive functionalities allow for the systematic and efficient synthesis of complex therapeutic modalities like ADCs and functionalized nanoparticles. The protocols and illustrative data presented in these application notes provide a solid framework for researchers to employ this compound in their drug development endeavors.

References

Application Note and Protocols for Amide Bond Formation with Propargyl-PEG14-acid and Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction